molecular formula C8H9F3N2O4 B14774462 Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate

Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate

Cat. No.: B14774462
M. Wt: 254.16 g/mol
InChI Key: DUOCAPJUJGLFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate is a fluorinated organic compound with the molecular formula C8H9F3N2O4 and a molecular weight of 254.16 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group and a ureidomethylene moiety. It is primarily used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with urea under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ureidomethylene moiety can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate is unique due to its combination of a trifluoromethyl group and a ureidomethylene moiety, which imparts distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H9F3N2O4

Molecular Weight

254.16 g/mol

IUPAC Name

ethyl 2-(carbamoyliminomethyl)-4,4,4-trifluoro-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H9F3N2O4/c1-2-17-6(15)4(3-13-7(12)16)5(14)8(9,10)11/h3,14H,2H2,1H3,(H2,12,16)

InChI Key

DUOCAPJUJGLFTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC(=O)N

Origin of Product

United States

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